1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)-
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Overview
Description
1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- is an organic compound with the molecular formula C10H8. It is a derivative of cyclopentadiene, characterized by the presence of two cyclopentadienyl rings. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- typically involves the reaction of cyclopentadiene with various reagents under controlled conditions. One common method is the Diels-Alder reaction, where cyclopentadiene acts as a diene and reacts with a suitable dienophile to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves the cracking of dicyclopentadiene at elevated temperatures (around 180°C) to yield cyclopentadiene, which is then further processed to obtain 1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- .
Chemical Reactions Analysis
Types of Reactions: 1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while substitution reactions can produce various substituted cyclopentadienes .
Scientific Research Applications
1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic reactions. These interactions are crucial for its reactivity and applications in catalysis and synthesis .
Comparison with Similar Compounds
Cyclopentadiene: A simpler analog with one cyclopentadienyl ring.
Dicyclopentadiene: A dimer of cyclopentadiene, often used as a precursor.
Tetramethylcyclopentadiene: A substituted derivative with four methyl groups.
Uniqueness: 1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- is unique due to its dual cyclopentadienyl rings, which confer distinct reactivity and stability compared to its analogs. This structural feature makes it valuable in various chemical reactions and applications .
Properties
CAS No. |
189101-99-3 |
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Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H10/c1-2-6-9(5-1)10-7-3-4-8-10/h1-7,9H,8H2 |
InChI Key |
WBLLFRNFZIMRRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1C2C=CC=C2 |
Origin of Product |
United States |
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